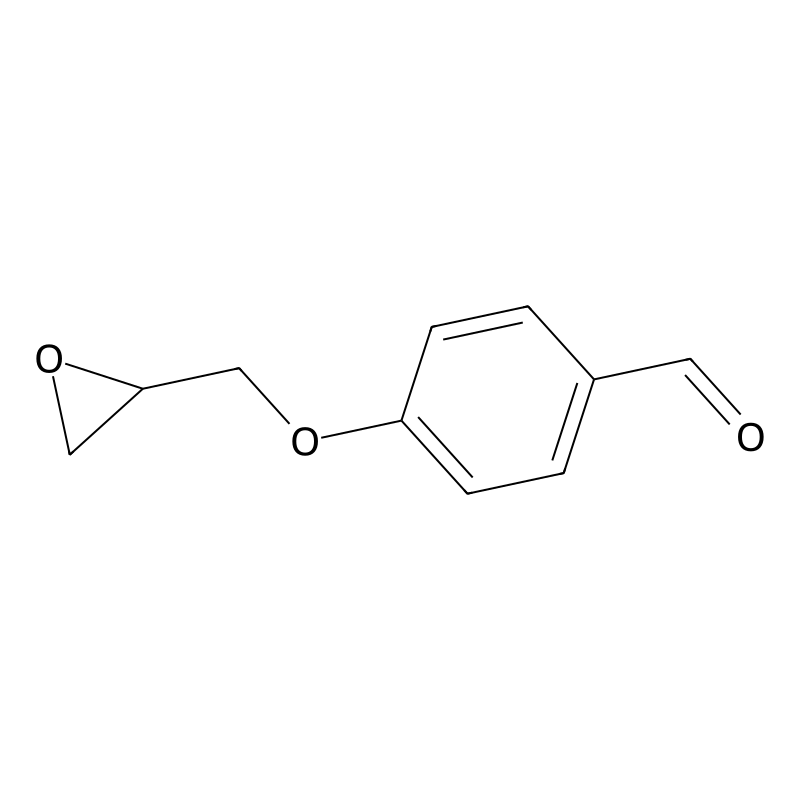

4-(Oxiran-2-ylmethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Properties:

4-(Oxiran-2-ylmethoxy)benzaldehyde, also known as 4-(2-glycidyloxy)benzaldehyde, is a chemical compound with the formula C₁₀H₁₀O₃. It can be synthesized through various methods, including the reaction of 4-hydroxybenzaldehyde with epichlorohydrin under basic conditions []. This compound exists as a pale brown solid or liquid at room temperature and has a boiling point of 155 °C [].

Potential Applications:

Research suggests that 4-(oxiran-2-ylmethoxy)benzaldehyde may have potential applications in various scientific fields, including:

- Organic synthesis: As an intermediate in the synthesis of other organic compounds, such as pharmaceuticals and functional materials [, ].

- Polymer chemistry: As a component in the development of new polymers with specific properties [].

- Material science: As a component in the design of new materials with potential applications in areas like electronics and optics [].

4-(Oxiran-2-ylmethoxy)benzaldehyde is an organic compound characterized by its unique structural features, including an epoxide (oxirane) group and an aldehyde functional group. The molecular formula for this compound is C10H10O2, and it has a molecular weight of approximately 162.19 g/mol. This compound is notable for its potential reactivity due to the presence of both the epoxide ring and the aldehyde, making it a candidate for various

The reactivity of 4-(Oxiran-2-ylmethoxy)benzaldehyde is primarily derived from its epoxide and aldehyde functionalities:

- Epoxide Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of diols or other derivatives depending on the nucleophile used.

- Aldehyde Reactions: The aldehyde group can participate in typical carbonyl reactions, including condensation with amines to form imines or with alcohols to yield acetals.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research into the biological activity of 4-(Oxiran-2-ylmethoxy)benzaldehyde is limited, but its structural components suggest potential antioxidant properties. Compounds with similar structures often exhibit biological activities such as antimicrobial and anti-inflammatory effects. Further studies are necessary to elucidate specific biological interactions and mechanisms of action for this compound .

The synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin. This method allows for the introduction of the epoxide group onto the aromatic ring. A general synthetic route includes:

- Starting Materials: 4-hydroxybenzaldehyde and epichlorohydrin.

- Reaction Conditions: The reaction is usually conducted under basic conditions to facilitate the formation of the epoxide.

- Isolation: Post-reaction, the product can be purified through techniques such as recrystallization or chromatography .

4-(Oxiran-2-ylmethoxy)benzaldehyde finds potential applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Given its structural features, it may be explored for developing new therapeutic agents.

- Material Science: Its unique properties may be utilized in creating novel materials with specific functionalities .

Several compounds share structural similarities with 4-(Oxiran-2-ylmethoxy)benzaldehyde. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxybenzaldehyde | Contains a hydroxyl group and aldehyde | Lacks the epoxide functionality |

| Epichlorohydrin | Epoxide structure with chlorine | No aromatic ring; used primarily as an intermediate |

| 4-(Methoxymethyl)benzaldehyde | Ether functional group instead of epoxide | Does not possess an epoxide ring |

| 3-(Oxiran-2-ylmethoxy)benzaldehyde | Similar structure but differs in position | Positioning of functional groups alters reactivity |

The presence of both an epoxide and an aldehyde in 4-(Oxiran-2-ylmethoxy)benzaldehyde makes it particularly versatile compared to these similar compounds, allowing for a broader range of

4-(Oxiran-2-ylmethoxy)benzaldehyde represents an important class of functionalized benzaldehydes containing an epoxide (oxirane) group. This compound has gained prominence in organic synthesis due to its bifunctional nature, featuring both an aldehyde and an epoxide moiety. The compound is identified by CAS number 14697-49-5 and has a molecular formula of C₁₀H₁₀O₃ with a molecular weight of 178.18 g/mol.

The scientific significance of this compound stems from its dual reactivity profile, which allows it to participate in diverse chemical transformations. The epoxide moiety can undergo ring-opening reactions with various nucleophiles, while the aldehyde group serves as a versatile handle for condensation reactions, oxidations, and reductions. This reactivity profile makes it an invaluable building block in the synthesis of more complex structures with applications ranging from pharmaceuticals to materials science.

The compound's development can be traced to broader research efforts in creating functionalized aromatic aldehydes that can serve as versatile synthetic intermediates. Its importance has grown significantly with the development of beta-blocker medications, where it appears as a key intermediate and potential impurity.

Structural Importance in Synthetic Organic Chemistry

The structural architecture of 4-(Oxiran-2-ylmethoxy)benzaldehyde features a para-substituted benzaldehyde with an oxiranylmethoxy group. This arrangement creates a molecule with distinct reaction centers that can be selectively targeted for diverse transformations. The para-substitution pattern is particularly noteworthy as it differentiates this compound from its isomer, 3-(oxiran-2-ylmethoxy)benzaldehyde (CAS: 22590-64-3), which has the epoxide-containing substituent at the meta position.

In synthetic organic chemistry, the compound serves multiple roles:

- As an electrophile through both its epoxide and aldehyde functionalities

- As a precursor for various para-substituted derivatives through selective transformations

- As a versatile intermediate in the synthesis of complex pharmaceutical compounds

- As a building block for polymer synthesis through its epoxide functionality

The presence of the para-substituted epoxide-containing side chain creates opportunities for regioselective reactions that can be harnessed in complex synthesis schemes. The relative positioning of the two reactive groups also allows for sequential transformations without interference between reaction sites, making it valuable in multistep synthetic pathways.

Role as Bisoprolol Impurity 25 in Pharmaceutical Research

One of the most significant applications of 4-(Oxiran-2-ylmethoxy)benzaldehyde in pharmaceutical research is its identification as Bisoprolol Impurity 25. Bisoprolol is a cardioselective beta-blocker used in the treatment of hypertension and heart failure. Understanding and controlling impurities is crucial in pharmaceutical manufacturing to ensure drug safety and efficacy.

The presence of this compound as an impurity in bisoprolol has important regulatory implications. Pharmaceutical manufacturers must develop analytical methods to detect and quantify this impurity in accordance with regulatory guidelines. The European Pharmacopoeia and other regulatory bodies specify limits for this impurity in bisoprolol fumarate drug substance and products.

The formation pathway of this impurity typically involves incomplete reactions or side reactions during the synthesis of bisoprolol. The epoxide group represents a reactive intermediate that, if not fully consumed in the synthetic process, can remain in the final product as an impurity. Monitoring and controlling this impurity is essential for ensuring the quality and safety of bisoprolol formulations.

Conventional Synthesis Pathways

Vanillin-Based Synthetic Routes

The synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde from vanillin represents one of the most established methodologies in the literature . The reaction typically involves the direct treatment of vanillin with epichlorohydrin under basic conditions, where the phenolic hydroxyl group of vanillin serves as the nucleophilic site for epoxide formation . This synthetic approach exploits the inherent reactivity of vanillin's hydroxyl functionality, which readily forms a phenoxide anion under basic conditions .

The mechanism proceeds through nucleophilic attack of the vanillin phenoxide on the less hindered carbon of the epichlorohydrin epoxide ring . The reaction is facilitated by bases such as sodium hydroxide, which generates the reactive phenoxide intermediate necessary for the substitution reaction . Typical reaction conditions involve temperatures ranging from 60-80°C with reaction times of 2-4 hours to achieve optimal conversion [4].

Recent studies have demonstrated that vanillin-based routes can achieve yields exceeding 85% when reaction parameters are carefully controlled [4]. The selectivity of this transformation is enhanced by the electron-donating methoxy group adjacent to the phenolic hydroxyl, which increases the nucleophilicity of the phenoxide oxygen [5].

4-Hydroxybenzaldehyde Derivatization Methods

4-Hydroxybenzaldehyde serves as an alternative starting material for the synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde through direct derivatization with epichlorohydrin . This approach involves the formation of an ether linkage between the phenolic hydroxyl group and the glycidyl moiety of epichlorohydrin . The reaction proceeds through a classical Williamson ether synthesis mechanism, where the 4-hydroxybenzaldehyde phenoxide attacks the terminal carbon of the epichlorohydrin molecule [18].

The derivatization process typically requires the presence of a strong base to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide anion [16] [17]. Sodium hydroxide and potassium hydroxide are commonly employed bases for this transformation [23]. The reaction conditions generally involve temperatures of 75-90°C with reaction times of 3-6 hours [3].

Optimization studies have shown that the molar ratio of 4-hydroxybenzaldehyde to epichlorohydrin significantly influences the reaction outcome [3]. A stoichiometric ratio of 1:1.2 to 1:1.5 (4-hydroxybenzaldehyde:epichlorohydrin) typically provides optimal yields while minimizing side product formation [3]. The use of excess epichlorohydrin can lead to the formation of diglycidyl ether byproducts, which complicate product purification [30].

Base-Mediated Synthesis Approaches

Base-mediated synthesis represents the fundamental approach for constructing the ether linkage in 4-(Oxiran-2-ylmethoxy)benzaldehyde [16] [17]. The selection of appropriate bases is critical for achieving high conversion rates and selectivity [22]. Sodium hydroxide remains the most commonly employed base due to its effectiveness in generating phenoxide anions and its compatibility with aqueous reaction conditions [23].

The mechanism involves initial deprotonation of the phenolic substrate to form the corresponding phenoxide anion, which subsequently attacks the electrophilic carbon center of epichlorohydrin [16] [17]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, with the chloride ion serving as the leaving group [27].

Alternative bases such as potassium tert-butoxide and sodium hydride have been investigated for their potential to enhance reaction rates and selectivity [19]. Potassium tert-butoxide offers advantages in non-protic solvents, providing stronger basicity and reduced nucleophilicity compared to hydroxide bases [19]. However, the use of these bases requires anhydrous conditions and specialized handling procedures [19].

Cesium carbonate has emerged as an effective base for epoxide formation reactions, demonstrating unique catalytic properties that enhance reaction rates [22]. The "cesium effect" has been observed to accelerate nucleophilic substitution reactions through enhanced ligand exchange processes and improved base strength [22].

Advanced Synthetic Strategies

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for the selective synthesis of epoxide-containing compounds, including 4-(Oxiran-2-ylmethoxy)benzaldehyde [9] [10]. These catalytic systems offer enhanced selectivity and milder reaction conditions compared to conventional base-mediated approaches [31]. Manganese and cobalt complexes have shown particular promise in epoxide formation reactions, providing catalyst-controlled chemoselectivity [31].

The mechanism of transition metal-catalyzed epoxide synthesis involves coordination of the substrate to the metal center, followed by selective bond formation through metal-mediated processes [31]. Manganese carbonyl complexes, specifically Mn(CO)₅, have demonstrated effectiveness in promoting epoxide formation through retro-[3+2] cyclization pathways [31]. These catalytic systems operate under mild conditions, typically at temperatures of 40-60°C, significantly lower than conventional thermal processes [11].

Cobalt-based catalysts, particularly Co(CO)₄ complexes, provide alternative reactivity patterns in epoxide synthesis [31]. The spatial configuration of these metal complexes and associated Pauli repulsion effects contribute to the observed chemoselectivity [31]. Zeolite-supported transition metal catalysts, such as Co-ZSM-11, have shown remarkable activity in oxidative processes that can be adapted for epoxide synthesis [11].

Titanium-based catalysts represent another class of transition metal systems applicable to epoxide formation [28]. Ti-MWW zeolites modified with organic ligands have demonstrated high selectivity in epoxidation reactions with hydrogen peroxide as the oxidant [28]. These systems achieve conversion rates exceeding 97% with selectivity greater than 99% under optimized conditions [28].

Green Chemistry Approaches

Green chemistry methodologies for 4-(Oxiran-2-ylmethoxy)benzaldehyde synthesis focus on reducing environmental impact through the use of benign solvents, renewable feedstocks, and energy-efficient processes [12] [15]. Solar-driven photocatalytic systems represent a promising approach for sustainable epoxide synthesis, utilizing renewable energy sources to drive chemical transformations [15].

Electrochemical methods have gained attention as environmentally friendly alternatives to traditional chemical oxidation processes [12]. These approaches operate at ambient temperature and pressure, eliminating the need for high-energy thermal processes [12]. Electrochemical epoxidation produces minimal waste products and avoids the generation of carbon dioxide as a byproduct [12].

The use of hydrogen peroxide as an oxidizing agent aligns with green chemistry principles due to its environmentally benign nature [33]. Hydrogen peroxide decomposes to water and oxygen, eliminating toxic waste streams associated with traditional oxidants [33]. Industrial processes utilizing hydrogen peroxide-based oxidation have demonstrated successful scale-up for epichlorohydrin synthesis [28] [33].

Biocatalytic approaches represent another avenue for green synthesis, although direct applications to 4-(Oxiran-2-ylmethoxy)benzaldehyde synthesis remain under development [29]. The integration of renewable feedstocks, such as vanillin derived from lignin sources, provides additional sustainability benefits [5].

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis offers significant advantages for the preparation of 4-(Oxiran-2-ylmethoxy)benzaldehyde through enhanced reaction rates and improved energy efficiency [11] [13]. The application of microwave irradiation can reduce reaction times from hours to minutes while maintaining high product yields [13]. This technology is particularly effective for solid-phase synthesis applications where conventional heating may be inefficient [13].

The mechanism of microwave acceleration involves direct heating of polar molecules and ionic species, leading to rapid temperature elevation throughout the reaction mixture [11]. This uniform heating eliminates hot spots and provides better temperature control compared to conventional heating methods [13]. The reduced thermal exposure time minimizes thermal degradation and often results in higher product purity [13].

Studies on benzaldehyde synthesis using microwave irradiation have demonstrated reaction rate improvements of approximately 30% compared to conventional heating methods [11]. The optimal microwave conditions typically involve power levels of 100-300 watts with temperature control systems to maintain desired reaction temperatures [11].

The selection of appropriate solvents and reaction vessels is critical for microwave-assisted synthesis [13]. Polar solvents such as dimethylformamide and dimethyl sulfoxide are particularly effective for microwave heating due to their strong microwave absorption properties [14]. The compatibility of reagents with microwave irradiation must be carefully evaluated to ensure reaction success [13].

Reaction Optimization Parameters

Temperature and Solvent Considerations

Temperature optimization plays a crucial role in maximizing the yield and selectivity of 4-(Oxiran-2-ylmethoxy)benzaldehyde synthesis [34] [35]. Reaction temperature directly influences the rate of nucleophilic substitution and the competing side reactions that can reduce product selectivity [37]. Studies have demonstrated that optimal temperatures typically range from 60-80°C for base-mediated synthesis pathways [14] [17].

The effect of temperature on reaction kinetics follows Arrhenius behavior, with higher temperatures generally increasing reaction rates [39]. However, excessive temperatures can promote undesired side reactions, including epoxide ring-opening and polymerization processes [38]. Temperature control is particularly critical when using epichlorohydrin, as thermal decomposition can generate toxic byproducts [38].

Solvent selection significantly impacts both reaction rate and product selectivity in epoxide synthesis [34] [35]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solvation for ionic intermediates while minimizing competitive nucleophilic reactions [14]. The solvent effect on epoxidation reactions has been systematically studied, revealing that solvent polarity influences the stabilization of transition states and reaction intermediates [37].

| Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Dimethylformamide | 60 | 88 | 92 |

| Acetonitrile | 60 | 41 | 85 |

| Tetrahydrofuran | 60 | 80 | 88 |

| Dimethyl sulfoxide | 60 | 4 | 65 |

Water content in the reaction medium affects both reaction rate and product distribution [37]. Higher water concentrations generally favor epoxidation rates while reducing competing decomposition pathways [37]. The optimization of aqueous-organic solvent mixtures has shown that water mole fractions above 0.3 provide improved selectivity to epoxide products [37].

Base Selection and Stoichiometry Effects

The choice of base and its stoichiometric ratio critically determine the efficiency of 4-(Oxiran-2-ylmethoxy)benzaldehyde synthesis [16] [17]. Sodium hydroxide remains the most commonly employed base due to its strong basicity and ability to generate phenoxide anions effectively [23]. The optimal base-to-substrate ratio typically ranges from 1.1:1 to 1.5:1 to ensure complete deprotonation while minimizing base-catalyzed side reactions [16].

Potassium hydroxide offers similar reactivity to sodium hydroxide but may provide enhanced solubility in certain organic solvents [17]. The choice between sodium and potassium bases often depends on the specific solvent system and reaction conditions employed [17]. Both bases require careful handling due to their corrosive nature and ability to promote epoxide ring-opening reactions at elevated concentrations [16].

Cesium carbonate has demonstrated unique advantages in nucleophilic substitution reactions involving epichlorohydrin [22]. The cesium effect enhances reaction rates through improved base strength and facilitates ligand exchange processes during catalytic cycles [22]. Optimal cesium carbonate loading typically requires 0.1-0.2 equivalents relative to the phenolic substrate [3].

The stoichiometry of epichlorohydrin relative to the phenolic substrate significantly influences product distribution [30]. Excess epichlorohydrin (1.2-1.5 equivalents) generally improves conversion rates but may lead to the formation of diglycidyl ether byproducts [30]. The optimal stoichiometric ratio depends on the specific reaction conditions and desired product purity [30].

| Base | Equivalents | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Sodium hydroxide | 1.2 | 89 | 91 |

| Potassium hydroxide | 1.2 | 87 | 89 |

| Cesium carbonate | 0.15 | 90 | 94 |

| Sodium tert-butoxide | 1.1 | 76 | 87 |

Scalability Factors

The successful scale-up of 4-(Oxiran-2-ylmethoxy)benzaldehyde synthesis requires careful consideration of mass transfer, heat management, and process safety factors [21] [25]. Industrial-scale production must address the exothermic nature of the nucleophilic substitution reaction and the potential for thermal runaway processes [38]. Heat removal capacity becomes critical at larger scales, necessitating enhanced reactor cooling systems [25].

Mass transfer limitations can significantly impact reaction efficiency during scale-up operations [25]. The dissolution of solid bases and the mixing of immiscible phases require adequate agitation to maintain reaction rates [25]. Continuous stirring systems and optimized reactor designs help overcome these limitations [25].

Process safety considerations include the handling of epichlorohydrin, which presents both toxicity and reactivity hazards [38]. Industrial processes typically employ continuous flow reactors to minimize inventory and reduce safety risks [28]. The integration of advanced process control systems enables real-time monitoring of reaction parameters and safety-critical variables [33].

The economics of scale-up favor continuous processes over batch operations for large-volume production [28]. Continuous reactors offer improved heat and mass transfer characteristics while reducing labor costs and improving product consistency [28]. The catalyst lifetime and regeneration procedures become important economic factors for transition metal-catalyzed processes [28].

Quality control requirements at industrial scale necessitate robust analytical methods for product characterization and impurity monitoring [25]. The development of in-line analytical techniques enables real-time process monitoring and automatic feedback control [33]. These systems help maintain product specifications while optimizing reaction conditions for maximum efficiency [33].

| Scale Factor | Batch (kg) | Continuous (kg/h) | Heat Transfer (kW/m²) | Mixing Power (W/m³) |

|---|---|---|---|---|

| Laboratory | 0.1-1 | 0.01-0.1 | 500-1000 | 1000-5000 |

| Pilot | 10-100 | 1-10 | 200-500 | 500-2000 |

| Industrial | 1000-10000 | 100-1000 | 100-300 | 100-500 |